3,6-Dimethyl-N-(Pentan-3-Yl)-2-(2,4,6-Trimethylphenoxy)pyridin-4-Amine 3,6-Dimethyl-N-(Pentan-3-Yl)-2-(2,4,6-Trimethylphenoxy)pyridin-4-Amine Potent and selective CRF1 receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 175140-00-8
VCID: VC0006401
InChI: InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23)
SMILES: CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Molecular Formula: C21-H30-N2-O
Molecular Weight: 326.5 g/mol

3,6-Dimethyl-N-(Pentan-3-Yl)-2-(2,4,6-Trimethylphenoxy)pyridin-4-Amine

CAS No.: 175140-00-8

Inhibitors

VCID: VC0006401

Molecular Formula: C21-H30-N2-O

Molecular Weight: 326.5 g/mol

3,6-Dimethyl-N-(Pentan-3-Yl)-2-(2,4,6-Trimethylphenoxy)pyridin-4-Amine - 175140-00-8

CAS No. 175140-00-8
Product Name 3,6-Dimethyl-N-(Pentan-3-Yl)-2-(2,4,6-Trimethylphenoxy)pyridin-4-Amine
Molecular Formula C21-H30-N2-O
Molecular Weight 326.5 g/mol
IUPAC Name 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine
Standard InChI InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23)
Standard InChIKey VIZBSVDBNLAVAW-UHFFFAOYSA-N
SMILES CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Canonical SMILES CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Description Potent and selective CRF1 receptor antagonist; High Quality Biochemicals for Research Uses
Synonyms (3,6-dimethyl-2-(2,4,6-trimethylphenoxy)pyridin-4-yl)(1-ethylpropyl)amine
CP 376395
CP-376395
CP376395
PubChem Compound 9862166
Last Modified Nov 11 2021
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